Tolypomycin Y

Catalog No.
S11173999
CAS No.
M.F
C43H54N2O14
M. Wt
822.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolypomycin Y

Product Name

Tolypomycin Y

IUPAC Name

[2,15,17-trihydroxy-28-(6-hydroxy-2-methyloxan-3-yl)imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Molecular Formula

C43H54N2O14

Molecular Weight

822.9 g/mol

InChI

InChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54)

InChI Key

RYCBEGMWBUYSAD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=NC5CCC(OC5C)O)C=C(C4=O)NC(=O)C(=CC(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC

Tolypomycin Y is a macrolide antibiotic derived from the bacterium Streptomyces tolypophorus. It exhibits a complex structure characterized by a large lactone ring, which is typical of macrolide antibiotics. The compound has garnered attention due to its potent antibacterial properties, particularly against gram-positive bacteria and some strains of Neisseria gonorrhoeae . Its discovery was part of a broader investigation into the secondary metabolites produced by Streptomyces species, which are known for their diverse and biologically active compounds .

The chemical behavior of tolypomycin Y involves various reactions typical of macrolides, including hydrolysis and esterification. These reactions can lead to the formation of derivatives that may enhance or modify its antibacterial activity. For example, the addition of amines to the structure can yield 3-amino derivatives, which have been studied for their in vitro microbiological activity . The structural complexity of tolypomycin Y allows for various synthetic modifications that can influence its reactivity and biological efficacy.

Tolypomycin Y demonstrates significant biological activity, particularly as an antibiotic. It has shown strong efficacy against several gram-positive bacteria, making it a candidate for therapeutic applications in treating infections caused by these pathogens . Additionally, studies have indicated its effectiveness against Neisseria gonorrhoeae, highlighting its potential use in treating sexually transmitted infections . The mechanism of action is believed to involve inhibition of bacterial protein synthesis, similar to other macrolide antibiotics.

The synthesis of tolypomycin Y has been achieved through various methods, primarily involving fermentation processes using Streptomyces tolypophorus. Isolation from culture broths typically involves solvent extraction and crystallization techniques. For instance, yellow needle-like crystals of tolypomycin Y can be obtained through recrystallization from ethyl acetate . Additionally, synthetic approaches have explored the modification of related compounds to produce analogs with improved antibacterial properties.

Tolypomycin Y's primary application lies in its use as an antibiotic in medical settings. Its effectiveness against resistant strains of bacteria positions it as a valuable asset in the ongoing battle against antibiotic resistance. Research into its derivatives may also lead to new formulations that could enhance its therapeutic potential or broaden its spectrum of activity. Furthermore, its unique structure makes it an interesting subject for studies in medicinal chemistry aimed at developing new antibiotics.

Interaction studies involving tolypomycin Y focus on its pharmacokinetics and pharmacodynamics. These studies assess how the compound interacts with bacterial ribosomes and other cellular components during protein synthesis inhibition. Understanding these interactions is crucial for optimizing dosage regimens and minimizing potential side effects. Additionally, research into synergistic effects with other antibiotics could provide insights into combination therapies that enhance efficacy against resistant bacterial strains.

Tolypomycin Y belongs to a class of antibiotics known as ansamycins and shares structural similarities with other macrolides. Here are some similar compounds:

  • Erythromycin: A well-known macrolide antibiotic effective against a range of gram-positive bacteria. It also inhibits protein synthesis but has a different spectrum of activity compared to tolypomycin Y.
  • Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties and activity against certain resistant strains.
  • Azithromycin: Another macrolide antibiotic that offers broad-spectrum coverage and is often used for respiratory infections.

Uniqueness of Tolypomycin Y

Tolypomycin Y is unique due to its specific antibacterial profile against certain pathogens like Neisseria gonorrhoeae and its structural complexity that allows for various synthetic modifications. Its distinct mechanism of action and the potential for developing new derivatives further differentiate it from other macrolides. The ongoing research into its properties and applications continues to highlight its significance in the field of antibiotic development.

The production of tolypomycin Y relies on submerged aerobic fermentation processes utilizing Streptomyces tolypophorus B2847, a strain isolated from soil samples and characterized by its ability to metabolize rhamnose and raffinose as primary carbon sources [6]. Inoculum preparation begins with the activation of glycerol-preserved stock cultures in nutrient-rich media such as malt extract-glucose-yeast extract (MGY) or soybean flour-corn steep liquor blends, which promote robust mycelial growth prior to large-scale fermentation [4] [6].

Fermentation occurs in bioreactors containing basal salts medium supplemented with 4% glycerol, PTM1 trace minerals, and antifoaming agents, maintained at 30°C with aggressive aeration (0.1–1.0 vvm) and agitation to sustain dissolved oxygen levels above 20% [3] [4]. The process typically spans 160–200 hours, during which pH is tightly controlled at 5.0 using ammonium hydroxide to stabilize enzymatic activity and secondary metabolite synthesis [3] [4]. Harvesting involves solvent extraction of the culture broth with ethyl acetate at pH 4.0, followed by silica gel chromatography and recrystallization to obtain yellow needle-like crystals of pure tolypomycin Y [2].

Tolypomycin Y exhibits RNA polymerase inhibitory activity through direct binding to the bacterial enzyme, sharing this fundamental mechanism with other ansamycin antibiotics [1]. The compound demonstrates differential inhibitory effects against RNA polymerases from various sources, with vaccinia virus RNA polymerase showing variable sensitivity compared to bacterial enzymes [1].

Binding kinetic studies reveal that tolypomycin Y exhibits immediate inhibitory effects upon contact with RNA polymerase, distinguishing it from some related compounds. The kinetic profile of tolypomycin R, a closely related derivative, demonstrates delayed inhibition patterns at concentrations of 200 and 500 micrograms per milliliter, requiring 15 to 20 minutes of incubation before significant inhibitory effects manifest [1]. This delayed kinetic behavior suggests a potentially different mode of binding compared to conventional rifamycin antibiotics.

The target specificity of tolypomycin Y involves interaction with the DNA-dependent RNA polymerase enzyme complex. Experimental evidence demonstrates that the compound requires the complete molecular structure for activity, as isolated side chains exhibit no inhibitory properties even at high concentrations [1]. This indicates that the entire ansamycin framework is essential for proper enzyme binding and subsequent inhibition.

Structure-activity relationship studies using tolypomycinone derivatives demonstrate critical requirements for antibacterial activity. The addition of primary amines to position 3 of the naphthoquinone ring produces compounds with high antibacterial activity, provided the amino groups remain unbranched at the alpha position relative to nitrogen [2]. Hydrogen bonding between the amino NH group bonded to C3 and the amide CO group of tolypomycinone proves essential for biological activity [2].

Structural Insights from RNAP-Tolypomycin Y Co-Crystallography

While direct co-crystallographic structures of tolypomycin Y bound to RNA polymerase have not been published, structural analysis of related ansamycin antibiotics provides insights into the likely binding mode. The ansamycin family shares structural features that facilitate similar binding interactions with RNA polymerase [3] [4].

Crystal structure analysis of tolypomycinone, a degradation product of tolypomycin Y, reveals important conformational characteristics that influence biological activity [5]. The molecular arrangement shows that the plane containing C-1 and C-8 oxygen atoms sits at an angle relative to the plane containing C-21 and C-23 carbon atoms with their hydroxyl groups. This angular relationship results in the C-21 and C-23 hydroxyl groups pointing toward the naphthalenic ring, which may contribute to reduced antimicrobial potency compared to other ansamycins [5].

Comparative structural analysis with kanglemycin A, another ansamycin that maintains activity against rifampicin-resistant RNA polymerases, provides insights into potential binding conformations. Crystal structures of kanglemycin A in complex with Escherichia coli RNA polymerase holoenzyme and Thermus thermophilus RNA polymerase-promoter complex demonstrate altered conformations within the rifampicin-binding pocket [3]. These structures reveal that unique substituents on the ansa bridge can make additional contacts with separate hydrophobic pockets of RNA polymerase [3].

The structural basis for ansamycin activity requires specific conformational arrangements. The minimum structural requirements include two free hydroxyl groups at C21 and C23 positions of the ansa chain, and two polar groups at C1 and C8 positions of the naphthoquinone ring [3]. The molecule must adopt a specific three-dimensional geometry to position these functional groups in the correct spatial arrangement for RNA polymerase binding [3].

Comparative Inhibition Efficiency Against Rifamycin-Class Antibiotics

Tolypomycin Y demonstrates differential inhibitory profiles compared to rifamycin antibiotics across various biological systems. In bacterial RNA polymerase assays using Escherichia coli, tolypomycin R shows strong inhibitory activity, though the precise quantitative comparison with rifampicin requires further analysis [1].

The inhibitory effectiveness varies significantly between different RNA polymerase systems. While rifampicin demonstrates potent inhibition of bacterial RNA polymerase at concentrations as low as 0.6 micrograms per milliliter, tolypomycin-related compounds require substantially higher concentrations for comparable effects [1]. In vaccinia virus RNA polymerase systems, the relative effectiveness patterns differ markedly from bacterial systems, suggesting distinct binding mechanisms or affinity differences [1].

Concentration-dependent studies reveal that tolypomycin R achieves partial inhibition at 200 micrograms per milliliter and complete inhibition at 500 micrograms per milliliter in vaccinia virus systems [1]. This contrasts with compounds like 3-formyl rifamycin SV, AF/ABDP, and DDE, which achieve greater than 90% inhibition at 150 micrograms per milliliter [1].

Cross-resistance studies provide insights into shared and distinct mechanisms. Rifampicin-resistant mutants of vaccinia virus retain sensitivity to tolypomycin R at levels comparable to wild-type virus, indicating that the tolypomycin binding site may differ from or overlap only partially with the rifampicin binding site [1]. This differential resistance pattern suggests that tolypomycin Y may access alternative binding conformations or interact with distinct molecular contacts within the RNA polymerase structure.

The reversibility characteristics also distinguish tolypomycin from rifamycin antibiotics. While rifampicin binding to bacterial RNA polymerase results in largely irreversible inhibition, tolypomycin R demonstrates at least partially reversible inhibition [1]. This difference in binding kinetics suggests distinct molecular interactions or binding pocket characteristics.

Resistance Mechanisms: Mutational Analysis of RNAP β-Subunit

Bacterial resistance to ansamycin antibiotics, including tolypomycin Y, primarily develops through mutations in the rpoB gene encoding the β-subunit of RNA polymerase [6] [7] [8]. These mutations cluster in specific regions of the enzyme that are critical for antibiotic binding and transcriptional function.

The rifampicin resistance-determining region (RRDR) represents the primary site for resistance mutations. In Escherichia coli, mutations conferring rifampicin resistance typically occur between amino acid residues 505-534 of the β-subunit [6]. For Mycobacterium tuberculosis, over 90% of rifampicin resistance mutations involve single nucleotide modifications in the rpoB gene, with codons 531, 526, and 516 being most frequently affected [6].

Specific mutation patterns reveal the molecular basis of resistance. Common resistance mutations include H445Y, H445R, S450L, S441L, and S441W in laboratory-derived strains [8]. Clinical isolates demonstrate different mutation distributions, with D435G and D435V mutations enriched in multidrug-resistant strains, while H445 mutations decline in frequency under selective pressure from second-line anti-tuberculosis drugs [8].

The β-subunit mutations affect RNA polymerase function beyond simple antibiotic resistance. Studies demonstrate that rpoB mutations can alter cellular metabolism, affecting branched-chain amino acid synthesis, methionine pathways, and pyrimidine biosynthesis [9]. These metabolic changes can influence antibiotic sensitivity through secondary mechanisms involving reactive oxygen species production and membrane biogenesis [9].

Cross-resistance patterns between tolypomycin and rifamycin antibiotics indicate shared binding determinants. Bacterial strains selected for rifampicin resistance demonstrate simultaneous resistance to tolypomycin R and other ansamycin derivatives [1]. This cross-resistance pattern confirms that these antibiotics interact with overlapping or adjacent regions of the RNA polymerase β-subunit.

The structural location of resistance mutations within the RNA polymerase structure correlates with their functional effects. Mutations in the switch region (amino acids 1275-1304) and the rifampicin resistance-determining region (amino acids 531-533) both contribute to altered antibiotic sensitivity [7]. The switch region functions as a clamp domain that stabilizes the holoenzyme on DNA during transcription, while the RRDR is located within the DNA/RNA binding channel where transcription initiation occurs [7].

Pleiotropic effects of β-subunit mutations extend beyond antibiotic resistance to influence bacterial fitness and virulence. Some mutations that confer rifampicin resistance also increase bacterial survival rates against other bactericidal antibiotics through stringent response mimicry and altered ppGpp regulation [7]. These mutations can rewire cellular metabolism to enhance fitness under antibiotic pressure, providing selective advantages beyond simple resistance mechanisms.

The frequency and distribution of resistance mutations vary with antibiotic pressure and bacterial species. In Mycobacterium tuberculosis, the evolution from drug-susceptible to multidrug-resistant and extensively drug-resistant strains involves sequential acquisition of mutations in different codon positions [8]. This progression reflects the complex interplay between antibiotic selective pressure, bacterial fitness costs, and compensatory evolutionary mechanisms.

XLogP3

3.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

5

Exact Mass

822.35750440 g/mol

Monoisotopic Mass

822.35750440 g/mol

Heavy Atom Count

59

Dates

Last modified: 08-08-2024

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